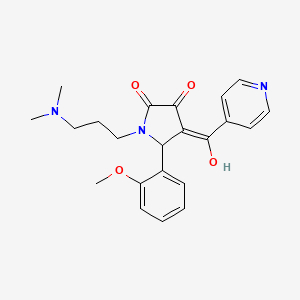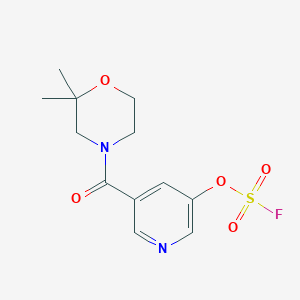
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Generation of Structurally Diverse Compounds
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related ketonic Mannich base, serves as a starting material in alkylation and ring closure reactions, generating a variety of structurally diverse compounds. This process includes the creation of dithiocarbamates, thioethers, and the substitution of the dimethylamino moiety with various amines. The resulting compounds have potential applications in various fields due to their structural diversity (Roman, 2013).
Synthesis and Antimicrobial Evaluation
A series of novel pyrrole derivatives, synthesized by reacting a similar compound with hydroxylamine hydrochloride, have been evaluated for their antimicrobial properties. These compounds are structured to include isoxazoline and pyrrole derivatives, demonstrating potential in the development of new antibacterial agents (Kumar et al., 2017).
Development of New Triazafulvalene System
The synthesis of derivatives related to the compound has led to the creation of a new triazafulvalene system. This involves cycloaddition reactions and subsequent modifications, highlighting the compound's utility in developing novel chemical systems with potential applications in material science or as novel reagents (Uršič et al., 2010).
Heterocyclic System Synthesis
The compound's related methyl and phenylmethyl derivatives have been used in synthesizing various heterocyclic systems. These include pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones, showcasing its relevance in synthesizing diverse heterocyclic structures with potential pharmacological applications (Selič et al., 1997).
Synthesis of Pharmaceutically Relevant Compounds
Related compounds have been synthesized with potential pharmacological activity, such as substituted 3-hydroxy3-pyrrolin-2-ones. These compounds, featuring dimethylaminoethyl groups, have been studied for their antimicrobial properties, indicating potential in pharmaceutical applications (Gein et al., 2001).
Eigenschaften
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-24(2)13-6-14-25-19(16-7-4-5-8-17(16)29-3)18(21(27)22(25)28)20(26)15-9-11-23-12-10-15/h4-5,7-12,19,26H,6,13-14H2,1-3H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFVYVNLPQWBQF-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2627829.png)
![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)
![3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2627832.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide](/img/structure/B2627836.png)


![2-(4-(isopropylthio)phenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2627842.png)
![2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2627843.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide](/img/structure/B2627844.png)

![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2627851.png)
